molecular formula C22H18FN3O4S B2755811 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-89-8

3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2755811
CAS No.: 898420-89-8
M. Wt: 439.46
InChI Key: FLYKGFRMFFKBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898420-91-2) is a synthetic organic compound with a molecular formula of C23H20FN3O4S and a molecular weight of 453.5 g/mol . It features a quinazolinone core, a privileged structure in medicinal chemistry known for conferring a wide spectrum of biological activities . This compound is of significant interest in antimicrobial research, particularly in the development of agents against drug-resistant strains. Structure-activity relationship (SAR) studies indicate that substitutions at the 2- and 3-positions of the quinazolinone nucleus are critical for enhancing biological activity . The 2-methyl group and the 3-fluoro-4-methoxybenzenesulfonamide moiety on the N-3 aryl ring in this compound are strategically designed to optimize its properties. Quinazolinone derivatives primarily exert their antibacterial and antifungal effects through interactions with the microbial cell wall and DNA, disrupting essential functions . Some mechanisms may include the inhibition of efflux pumps, which can help overcome multidrug resistance, and interference with nucleic acid and protein synthesis . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-14-24-20-9-4-3-8-18(20)22(27)26(14)16-7-5-6-15(12-16)25-31(28,29)17-10-11-21(30-2)19(23)13-17/h3-13,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYKGFRMFFKBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical-Mediated Cyclization with Dimethyl Sulfoxide (DMSO)

A pivotal method involves reacting 2-amino-N-methylbenzamide with DMSO as a one-carbon source and hydrogen peroxide (H₂O₂) as an oxidant. Under optimized conditions (130°C, 20 hours), this protocol achieves cyclization via a radical intermediate, yielding the quinazolin-4(3H)-one scaffold in moderate yields. Key steps include:

  • Oxidative carbon insertion : DMSO acts as a methylene donor, facilitating ring closure.
  • Temperature-dependent efficiency : Yields improve from 23% at 140°C to 48% at 130°C with H₂O₂.

Functionalization at Position 3

Introducing the 3-aminophenyl substituent requires nucleophilic aromatic substitution or transition metal-catalyzed coupling. Patent data suggests using 3-aminophenol derivatives reacted with quinazolinone intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C.

Benzenesulfonamide Synthesis

The 3-fluoro-4-methoxybenzenesulfonamide group is constructed via sulfonation and subsequent amidation.

Sulfonic Acid Chloride Preparation

3-Fluoro-4-methoxybenzenesulfonyl chloride is synthesized by reacting 3-fluoro-4-methoxybenzene with chlorosulfonic acid. Key parameters include:

  • Solvent selection : Chlorobenzene or dichloromethane (DCM) minimizes side reactions.
  • Catalytic DMF : Enhances reaction efficiency at 70–90°C.

Sulfonamide Coupling

The final step involves coupling the sulfonyl chloride with 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline. A validated protocol uses:

  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Base : Pyridine or triethylamine to scavenge HCl.
  • Conditions : 43°C for 3–12 hours, yielding the target compound after column chromatography.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

Step Reaction Reagents/Conditions Yield Reference
1 Quinazolinone formation 2-amino-N-methylbenzamide, DMSO, H₂O₂, 130°C, 20 h 48%
2 Sulfonyl chloride synthesis 3-fluoro-4-methoxybenzene, ClSO₃H, DMF, 70–90°C 72%
3 Sulfonamide coupling DCM, pyridine, 43°C, 12 h 65%

Mechanistic and Optimization Insights

Role of H₂O₂ in Quinazolinone Synthesis

H₂O₂ facilitates the oxidation of DMSO to formaldehyde, which inserts into the benzamide backbone, enabling cyclization. Excess H₂O₂ (>2 equiv.) reduces yields due to over-oxidation.

Solvent Effects on Sulfonation

Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride stability, while chlorobenzene enhances reaction homogeneity.

Purification Challenges

The target compound’s high molecular weight (439.5 g/mol) and polarity necessitate silica gel chromatography with ethyl acetate/hexane gradients.

Analytical Characterization

Critical spectroscopic data for the compound include:

  • ¹H NMR : Signals at δ 8.27 (s, quinazolinone C7-H), 7.37 (s, C3-H), and 3.93 (s, methoxy).
  • MS (ESI) : m/z 439.5 [M+H]⁺.

Industrial-Scale Considerations

Patent methodologies emphasize:

  • Cost-effective deuterated derivatives : Using deuterium-enriched reagents to enhance metabolic stability.
  • Flow chemistry : Continuous processing to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    • Reagents: Potassium permanganate or chromium trioxide.

    • Products: Corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: : Reduction reactions are also feasible, especially targeting the sulfonamide group.

    • Reagents: Lithium aluminum hydride.

    • Products: Amines and alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.

    • Reagents: Halogens, organometallic reagents.

    • Products: Various substituted derivatives.

Common Reagents and Conditions
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : DMF, dichloromethane, methanol.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products
  • Oxidation: : The formation of alcohols, aldehydes, or acids.

  • Reduction: : Production of amines and alcohols.

  • Substitution: : Generation of various aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological studies, it is used to investigate enzyme inhibition and protein-ligand interactions.

Medicine

Industry

Industrial applications could include its use as a precursor for the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by occupying the active site or modulating signaling pathways through receptor interaction. These molecular interactions can alter cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s quinazolinone core distinguishes it from other sulfonamide derivatives. Below is a comparative analysis of structural motifs and substituents:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Heterocycle Key Substituents Pharmacological Activity Reference
Target Compound Quinazolinone 3-Fluoro-4-methoxybenzenesulfonamide, 2-methyl Potential anti-inflammatory -
3-(4-Chlorophenyl)-6-iodo-quinazolin-4(3H)-ones Quinazolinone Chloro, iodo, azomethine Anti-inflammatory (38–73.5%)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole Methyl, sulfamoyl Antimicrobial
S-Alkylated 1,2,4-triazoles [10–15] Triazole Phenyl/fluorophenyl, sulfonyl Undisclosed
4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid derivative Oxazine Fluoro, chromenone Undisclosed

Pharmacological Activity

  • Anti-Inflammatory Effects: Quinazolinones with 2-methyl and 4-oxo groups (e.g., ) show moderate activity (38–73.5%), slightly inferior to Indomethacin. The target compound’s fluorine may enhance COX-2 selectivity due to electron-withdrawing effects .
  • Antimicrobial Activity: Oxazole-containing sulfonamides () demonstrate efficacy against microbial targets, whereas quinazolinones may prioritize anti-inflammatory or analgesic roles .
  • Ulcerogenic Potential: Quinazolinone derivatives in exhibit lower gastrointestinal toxicity compared to aspirin, suggesting a safer profile for the target compound .

Physicochemical Properties

  • Solubility: Quinazolinones with polar substituents (e.g., mercapto in ) show higher aqueous solubility, whereas the target compound’s methoxy may reduce crystallinity .

Spectral Characterization

  • IR/NMR Data : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, consistent with triazole-thiones in .
  • 13C-NMR Peaks: Quinazolinone carbonyls resonate at ~177 ppm (), aligning with the target compound’s 4-oxo group .

Biological Activity

3-Fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring a quinazolinone moiety, suggests possible interactions with various biological targets, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C22H18FN3O4SC_{22}H_{18}FN_{3}O_{4}S, with a molecular weight of 439.5 g/mol. The structural characteristics include:

  • Fluoro and methoxy substituents which may influence its biological activity.
  • Quinazolinone core , known for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinone, including the target compound, exhibit significant anticancer properties. In vitro assays have shown promising results against various cancer cell lines. Notably, compounds similar to this compound demonstrated the ability to induce apoptosis in cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
3-Fluoro-4-methoxy...MCF-7 (Breast Cancer)12.5
3-Fluoro-4-methoxy...A549 (Lung Cancer)15.0
3-Fluoro-4-methoxy...HeLa (Cervical Cancer)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, indicating potential as an antibiotic agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The presence of the quinazolinone moiety is believed to trigger apoptotic pathways in cancer cells.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry examined the efficacy of various quinazolinone derivatives, including our target compound, against breast cancer cell lines. The study reported an IC50 value of 12.5 μM, highlighting its potential as a therapeutic agent.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties demonstrated that derivatives similar to the target compound exhibited significant activity against Staphylococcus aureus, with an MIC of 8 μg/mL, suggesting its potential as a new antibiotic candidate.

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide to improve yield and purity?

Methodological Answer: The synthesis of this compound involves coupling anthranilic acid derivatives with 3-isothiocyanato-benzenesulfonamide under reflux conditions . Key optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature control : Maintain reflux at 80–100°C to avoid decomposition.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMSO/ethanol) to isolate pure product.
  • Yield improvement : Pre-activate anthranilic acid derivatives with thiophosgene to enhance coupling efficiency.

Q. What analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of methoxy/fluoro groups (e.g., δ 3.90 ppm for OCH₃ in DMSO-d₆) and quinazolinone ring protons (δ 7.2–8.3 ppm) .
    • 19F NMR : Verify fluorine substitution (e.g., δ -110 to -120 ppm for aryl-F).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 364.0 for analogs) .
  • Elemental Analysis : Ensure stoichiometric C/H/N/S ratios (±0.3% tolerance).
  • HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What initial biological screening approaches are recommended to assess the compound’s therapeutic potential?

Methodological Answer: Prioritize target-based and phenotypic assays:

  • Enzyme Inhibition : Test against carbonic anhydrase IX/XII (common targets for sulfonamides) using stopped-flow CO₂ hydration assay .
  • Antimicrobial Activity : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli (96-well plate broth microdilution) .
  • Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer: SAR studies focus on key pharmacophores:

  • Quinazolinone Core : Introduce electron-withdrawing groups (e.g., -Br, -F) at position 6/7 to enhance enzyme binding .
  • Benzenesulfonamide Moiety : Replace methoxy with bulkier substituents (e.g., -OCH₂CF₃) to improve lipophilicity .
  • Linker Region : Optimize the phenyl spacer length (e.g., meta vs. para substitution) for steric compatibility.

Q. How should researchers address contradictions in biological data across studies (e.g., divergent IC₅₀ values)?

Methodological Answer: Discrepancies often arise from methodological variability:

  • Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance) and buffer composition (e.g., Tris vs. PBS).
  • Compound Stability : Perform stability studies (HPLC/MS) to rule out degradation during assays .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs.
  • Target Orthogonality : Confirm target specificity via knockout cell lines or competitive binding assays .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Methodological Answer: Advanced techniques include:

  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding poses in carbonic anhydrase active sites .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in sulfonamide metabolism .

Q. How can researchers design experiments to explore the compound’s potential off-target effects?

Methodological Answer:

  • Proteome Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • In Silico Screening : Employ SwissTargetPrediction to predict off-target kinases or GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.